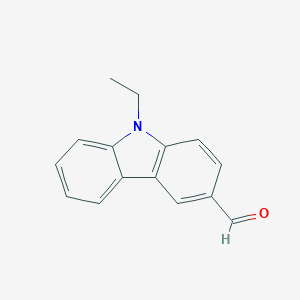![molecular formula C10H8N4 B189275 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 19848-84-1](/img/structure/B189275.png)
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is based on its ability to selectively block the AMPA receptor. This receptor is responsible for the fast excitatory neurotransmission in the brain. By blocking the AMPA receptor, the compound reduces the flow of calcium ions into the postsynaptic neuron, which leads to the inhibition of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline are mainly related to its ability to block the AMPA receptor. This compound has been shown to reduce the amplitude of excitatory postsynaptic currents in hippocampal neurons. Additionally, it has been demonstrated to inhibit long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline in lab experiments is its selectivity for the AMPA receptor. This allows researchers to investigate the role of this receptor in various biological processes without affecting other neurotransmitter systems. However, one limitation of this compound is its short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research involving 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline. One area of interest is the investigation of the role of the AMPA receptor in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, researchers may explore the use of this compound as a potential therapeutic agent for these disorders. Another potential future direction is the development of new compounds based on the structure of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline that may have improved selectivity and longer half-lives.
Conclusion:
In conclusion, 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline is a valuable tool for investigating the role of the AMPA receptor in various biological processes. Its selectivity and unique structure make it a useful compound for scientific research. While there are limitations to its use, there are also many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2-nitrophenylhydrazine with 3-methylquinoxaline-2-carboxylic acid. The resulting product is then reduced with hydrogen gas over a palladium catalyst to yield 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline. This synthesis method has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline has been used in a variety of scientific research applications. One of the most common uses of this compound is as a selective antagonist for the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the AMPA receptor, researchers can investigate the role of this receptor in various biological processes.
Propriétés
Numéro CAS |
19848-84-1 |
|---|---|
Nom du produit |
4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.2 g/mol |
Nom IUPAC |
4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-13-11-6-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
Clé InChI |
CSWBESHLLIBAKY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=NN=C3 |
SMILES canonique |
CC1=NC2=CC=CC=C2N3C1=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)


![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)


![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

